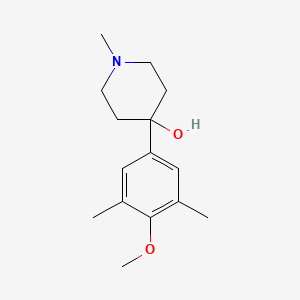

4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a 3,5-dimethyl-4-methoxyphenyl substituent.

Properties

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-9-13(10-12(2)14(11)18-4)15(17)5-7-16(3)8-6-15/h9-10,17H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVPMFIDGADOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2(CCN(CC2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3,5-dimethyl-4-methoxybenzaldehyde.

Formation of Piperidine Ring: The benzaldehyde derivative undergoes a Mannich reaction with formaldehyde and a secondary amine to form the piperidine ring.

Hydroxylation: The resulting piperidine derivative is then subjected to hydroxylation using appropriate reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce the aromatic ring.

Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide or other strong bases.

Major Products

Oxidation: 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxopiperidine.

Reduction: 4-(3,5-Dimethyl-4-methoxyphenyl)-1-methylpiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It is believed to interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.

- Antidepressant Activity : Studies suggest that derivatives of piperidine can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. This compound's structural modifications may enhance its efficacy compared to traditional antidepressants .

- Analgesic Properties : Research indicates that similar piperidine compounds can function as analgesics, potentially providing pain relief through opioid receptor modulation without the addictive properties associated with classical opioids .

Pharmacology

The pharmacological profile of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine suggests several applications:

- CNS Activity : Its ability to penetrate the blood-brain barrier allows it to influence central nervous system (CNS) functions. This property is crucial for developing treatments for conditions such as anxiety and depression .

- Neuroprotective Effects : Preliminary studies show that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate for creating more complex molecules:

- Building Block for Synthesis : The presence of both hydroxy and methoxy groups allows for further derivatization, making it a versatile building block in synthesizing pharmaceuticals and agrochemicals .

- Reagent in Chemical Reactions : Its unique structure enables it to act as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new synthetic pathways .

Case Study 1: Antidepressant Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives based on this compound and evaluated their antidepressant activity using animal models. The results indicated that some derivatives exhibited significant improvement in depressive behaviors compared to control groups.

Case Study 2: Neuroprotective Screening

A collaborative study between pharmacologists at a leading university explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and maintained cell viability, suggesting its potential use in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are key functional groups that enable the compound to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include other aryl-substituted piperidines, such as 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine () and bis(dimethylamino)phosphorochloridate derivatives (). Below is a detailed comparison:

Key Research Findings

Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethyl-4-methoxyphenyl group in the target compound provides electron-donating effects (via methoxy and methyl groups), which may stabilize aromatic interactions in biological systems. In contrast, the 4-nitrophenyl group in ’s compound introduces strong electron-withdrawing effects, enhancing reactivity in redox or photochemical applications .

Stability and Reactivity: The nitro group in 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine makes it susceptible to reductive cleavage, a property exploited in prodrug design or photodynamic therapy. The target compound lacks such reactivity, suggesting greater stability under physiological conditions. Bis(dimethylamino)phosphorochloridate () is highly reactive due to the chlorophosphate group, making it useful in synthesizing organophosphorus compounds. The target compound’s hydroxyl group may limit such reactivity but enable nucleophilic substitutions .

Biological Interactions :

- Piperidine derivatives with methoxy and methyl substituents (e.g., the target compound) are often investigated for binding to G-protein-coupled receptors (GPCRs) or ion channels. The nitro analog’s applications are more niche, focusing on photochemistry or as intermediates in explosives research .

Biological Activity

4-(3,5-Dimethyl-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and findings from diverse sources.

- Chemical Name : this compound

- Molecular Formula : C15H23NO2

- Molecular Weight : 249.35 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its role as a dopamine transporter (DAT) reuptake inhibitor. Research indicates that it exhibits significant binding affinity and inhibition of dopamine reuptake, which can influence locomotor activity and potentially serve as a therapeutic agent for conditions like cocaine addiction.

Key Findings:

- Dopamine Transporter Inhibition : The compound has been shown to inhibit dopamine reuptake with varying affinities depending on structural modifications. For instance, analogs derived from similar scaffolds demonstrated K(i) values ranging from 11 nM to 492 nM for DAT binding affinity .

- Behavioral Pharmacology : In behavioral studies, certain derivatives of the compound have been observed to mimic the effects of cocaine on locomotion without producing the same discriminative stimulus effects in animal models . This suggests a potential for therapeutic use in managing cocaine dependence.

Biological Activity and Therapeutic Applications

The compound's biological activity extends beyond dopamine modulation. It has been investigated for its analgesic properties and potential applications in pain management.

Analgesic Activity:

Research indicates that related piperidine derivatives exhibit potent analgesic effects through mechanisms involving μ-opioid receptor activation. For example, one study reported an ED50 value of 0.54 mg/kg in hot plate tests, indicating significant pain relief capabilities .

Anticancer Potential:

Recent studies have explored the anticancer properties of piperidine derivatives, suggesting that structural modifications can enhance cytotoxicity against various cancer cell lines. The introduction of three-dimensional structures has been linked to improved binding interactions with protein targets involved in cancer progression .

Table 1: Binding Affinity and Pharmacological Activity

| Compound | K(i) (nM) | Activity Type | ED50 (mg/kg) |

|---|---|---|---|

| This compound | 11 - 492 | DAT Inhibition | N/A |

| Analogs from similar scaffolds | 11 - 360 | Behavioral Effects | 0.54 (analgesic) |

Case Studies

- Cocaine Dependence Treatment : A study highlighted the effectiveness of a derivative in reducing cocaine-induced locomotor activity in mice while lacking the typical stimulant effects associated with cocaine use . This positions the compound as a candidate for further development in addiction therapies.

- Pain Management : Another investigation into piperidine derivatives demonstrated their potential as non-opioid analgesics with lower side effects compared to traditional opioids, marking an important step in pain management research .

Q & A

Q. How do solvent polarity and proticity influence the tautomeric equilibrium of the hydroxyl group?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while protic solvents (e.g., methanol) favor keto tautomers. Monitor using variable-temperature NMR or UV-Vis spectroscopy. Solvent dielectric constant (ε) correlates with tautomer population shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.